molecular formula C12H19NO2 B12588036 1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- CAS No. 608130-29-6

1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-

Katalognummer: B12588036
CAS-Nummer: 608130-29-6
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: CDZFNXVYPRFXPP-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- is a chiral organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.288 . This compound is known for its unique structure, which includes a hexanol backbone and a phenylaminooxy group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- typically involves the reaction of a carbonyl compound with a nitroso compound in the presence of a chiral catalyst . The chiral catalyst ensures the formation of the (2R)-enantiomer, which is crucial for the compound’s specific applications. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of chiral catalysts and controlled reaction conditions would be essential to ensure the production of the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylaminooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a different alcohol or amine derivative.

Wissenschaftliche Forschungsanwendungen

1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- exerts its effects involves its interaction with specific molecular targets. The phenylaminooxy group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The chiral nature of the compound ensures that it interacts selectively with these targets, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- is unique due to its specific combination of a hexanol backbone and a phenylaminooxy group, along with its chiral nature. This combination allows it to participate in unique chemical reactions and interact selectively with biological targets, making it valuable in various scientific research applications.

Eigenschaften

CAS-Nummer

608130-29-6

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

(2R)-2-anilinooxyhexan-1-ol

InChI

InChI=1S/C12H19NO2/c1-2-3-9-12(10-14)15-13-11-7-5-4-6-8-11/h4-8,12-14H,2-3,9-10H2,1H3/t12-/m1/s1

InChI-Schlüssel

CDZFNXVYPRFXPP-GFCCVEGCSA-N

Isomerische SMILES

CCCC[C@H](CO)ONC1=CC=CC=C1

Kanonische SMILES

CCCCC(CO)ONC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.